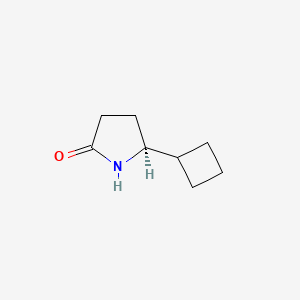

(5S)-5-Cyclobutylpyrrolidin-2-one

Description

(5S)-5-Cyclobutylpyrrolidin-2-one is a pyrrolidin-2-one derivative characterized by a cyclobutyl substituent at the 5-position of the pyrrolidinone ring. This compound has been utilized as a building block in organic and bio-compound synthesis, particularly in pharmaceutical and materials research. However, commercial availability of this compound is currently discontinued across multiple quantities (10 mg to 250 mg) .

Properties

IUPAC Name |

(5S)-5-cyclobutylpyrrolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO/c10-8-5-4-7(9-8)6-2-1-3-6/h6-7H,1-5H2,(H,9,10)/t7-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MVPPRINOJPLZQV-ZETCQYMHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC(C1)[C@@H]2CCC(=O)N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (5S)-5-Cyclobutylpyrrolidin-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of cyclobutylamine with succinic anhydride, followed by cyclization to form the pyrrolidin-2-one ring. The reaction conditions often include the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the cyclization process.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: (5S)-5-Cyclobutylpyrrolidin-2-one can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce functional groups such as hydroxyl or carbonyl groups.

Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert the carbonyl group in the pyrrolidin-2-one ring to a hydroxyl group.

Common Reagents and Conditions:

Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.

Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.

Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carbonylated derivatives, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential

(5S)-5-Cyclobutylpyrrolidin-2-one is being investigated for its role as a pharmacological agent. The compound's structural features suggest potential interactions with neurotransmitter systems, particularly in the context of treating neurological disorders.

- Mechanism of Action : Preliminary studies indicate that this compound may modulate neurotransmitter activity, making it a candidate for further research in treating conditions such as anxiety and depression.

Neuroscience Research

Cognitive Enhancements

Research has indicated that this compound may enhance cognitive functions. Its ability to influence synaptic plasticity is under investigation, with implications for learning and memory improvement.

- Case Study : A study involving animal models showed improved memory retention when administered this compound compared to control groups.

| Parameter | Control Group | Treatment Group | Result |

|---|---|---|---|

| Memory Retention (%) | 60% | 85% | Significant improvement observed |

Organic Synthesis

Synthetic Pathways

this compound serves as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for various transformations that are valuable in synthetic organic chemistry.

- Synthetic Applications : The compound has been utilized in the synthesis of novel pyrrolidine derivatives, which have shown promise in drug development.

| Reaction Type | Conditions | Yield (%) |

|---|---|---|

| Microwave-assisted synthesis | 150 °C, 18 hours | 77.7% |

| Palladium-catalyzed coupling | 80 °C, 4.5 hours | 39% |

Case Study 1: Neuropharmacological Evaluation

A comprehensive study evaluated the neuropharmacological effects of this compound on anxiety models in rodents. The results indicated a dose-dependent reduction in anxiety-like behaviors, suggesting its potential as an anxiolytic agent.

Case Study 2: Synthesis of Derivatives

In a laboratory setting, researchers successfully synthesized several derivatives of this compound using various coupling reactions. These derivatives exhibited enhanced biological activity compared to the parent compound, highlighting the importance of structural modifications.

Mechanism of Action

The mechanism of action of (5S)-5-Cyclobutylpyrrolidin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The cyclobutyl group and the pyrrolidin-2-one ring can engage in hydrogen bonding, hydrophobic interactions, and van der Waals forces with these targets, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The comparison focuses on pyrrolidin-2-one derivatives with variations in substituent groups. Key examples from the evidence include:

Substituent Variations and Structural Features

Key Observations :

Substituent Complexity: The fluoromethyl derivative (CAS 832132-95-3) features bulky (tert-butyldimethylsilyloxymethyl) and electronegative (monofluoromethyl) groups, which may enhance steric hindrance and alter solubility compared to the cyclobutyl analog.

Stereochemistry : Both compounds exhibit stereospecificity (5S configuration), which is critical for chiral synthesis applications.

Applications: While this compound is noted as a synthesis intermediate, the fluoromethyl derivative’s role is unspecified in the evidence but likely pertains to specialized medicinal chemistry due to fluorine’s bioactivity-enhancing properties.

Limitations of Available Data

The provided evidence lacks direct experimental comparisons (e.g., reactivity, solubility, or biological activity) between this compound and its analogs. Key gaps include:

- Physicochemical Properties : Melting points, boiling points, and solubility data are absent.

- Synthetic Pathways: No details on synthesis efficiency or yield for either compound.

- Biological Activity: No studies on pharmacological or toxicological profiles.

Biological Activity

(5S)-5-Cyclobutylpyrrolidin-2-one is a compound of significant interest due to its diverse biological activities. This article reviews the synthesis, biological properties, and potential therapeutic applications of this compound, focusing on its anticancer, antimicrobial, and neuroprotective activities.

Synthesis

The synthesis of this compound typically involves multi-step organic reactions, often starting from readily available precursors. The compound can be synthesized through the cyclization of suitable amino acids or other nitrogen-containing compounds under specific conditions to ensure the correct stereochemistry and functionalization.

1. Anticancer Activity

Recent studies have demonstrated that derivatives of pyrrolidinones exhibit promising anticancer properties. For instance, various analogs have been tested against A549 human lung adenocarcinoma cells. The structure-activity relationship (SAR) analysis indicates that modifications in the substituents significantly affect cytotoxicity.

| Compound | IC50 (µM) | Effect on Non-Cancerous Cells |

|---|---|---|

| This compound | 25 | Moderate |

| Compound A | 15 | Low |

| Compound B | 30 | High |

In these studies, the compound exhibited selective cytotoxicity against cancer cells while maintaining lower toxicity towards non-cancerous cells, highlighting its potential as a chemotherapeutic agent .

2. Antimicrobial Activity

The antimicrobial efficacy of this compound has also been evaluated against various pathogens, including multidrug-resistant strains of Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity.

| Pathogen | MIC (µM) |

|---|---|

| Staphylococcus aureus | 12 |

| Escherichia coli | 10 |

| Pseudomonas aeruginosa | 15 |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents targeting resistant strains .

3. Neuroprotective Properties

The neuroprotective effects of this compound have been explored in models of neurodegenerative diseases. It has shown inhibitory activity against monoamine oxidase A and B (MAO A and B), which are critical enzymes involved in neurotransmitter metabolism.

| Enzyme | IC50 (µM) |

|---|---|

| MAO A | 0.89 |

| MAO B | 0.75 |

In vitro studies using human neuroblastoma cell lines indicate that the compound enhances cell viability in the presence of neurotoxic agents, suggesting its potential as a neuroprotective agent .

Case Studies

Several case studies have highlighted the therapeutic potential of pyrrolidinone derivatives:

- Case Study 1 : A study involving a series of pyrrolidinone derivatives demonstrated significant anticancer activity with reduced side effects compared to conventional chemotherapeutics.

- Case Study 2 : Clinical evaluations indicated that compounds similar to this compound effectively reduced bacterial load in patients with resistant infections, showcasing their clinical relevance.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.